molecular formula C16H24N2O B5191909 1-(4-ethylbenzoyl)-4-propylpiperazine

1-(4-ethylbenzoyl)-4-propylpiperazine

Cat. No.: B5191909
M. Wt: 260.37 g/mol
InChI Key: DAZPYFTXJMIULS-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)-4-propylpiperazine is a piperazine derivative characterized by a 4-ethylbenzoyl group attached to the piperazine nitrogen and a propyl substituent at the 4-position (Figure 1). This compound is structurally distinct due to the combination of an aromatic acyl group (4-ethylbenzoyl) and an alkyl chain (propyl), which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

(4-ethylphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-9-17-10-12-18(13-11-17)16(19)15-7-5-14(4-2)6-8-15/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPYFTXJMIULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

The pharmacological and physicochemical profiles of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of 1-(4-ethylbenzoyl)-4-propylpiperazine with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents (R1, R4) CAS Number Pharmacological Activity Key References
This compound R1: 4-ethylbenzoyl; R4: propyl Not explicitly provided Potential anti-inflammatory/analgesic (inferred from analogs)
1-Benzylpiperazine (BZP) R1: benzyl; R4: H 2759-28-6 Psychoactive (stimulant)
1-(3-Chlorophenyl)-4-propylpiperazine R1: 3-chlorophenyl; R4: propyl 144146-59-8 Research use (safety data available)
1-(4-Fluorobenzyl)piperazine R1: 4-fluorobenzyl; R4: H 38742-27-7 Tyrosine kinase inhibition
1-(4-Bromophenylsulfonyl)-4-propylpiperazine R1: 4-bromophenylsulfonyl; R4: propyl 888181-08-6 Undisclosed (structural analog)

Key Observations:

  • Aromatic vs. Alkyl Substituents : The 4-ethylbenzoyl group in the target compound introduces bulkiness and lipophilicity compared to simpler benzyl or phenyl groups (e.g., BZP). This may enhance receptor binding affinity but reduce aqueous solubility .
  • Sulfonyl and Carbonyl Linkers : The bromophenylsulfonyl group in 1-(4-bromophenylsulfonyl)-4-propylpiperazine () introduces polarity, contrasting with the ethylbenzoyl group’s hydrophobic nature.
Pharmacological Profiles
  • Anti-Inflammatory/Analgesic Activity: Derivatives like 1-(4-ethylphenyl)-3-(1,3,4-oxadiazol-2-yl)-propanone () demonstrate anti-inflammatory and analgesic actions, suggesting that the 4-ethylbenzoyl group in the target compound may confer similar bioactivity .
  • Enzyme Inhibition : 1-(4-Fluorobenzyl)piperazine derivatives () inhibit tyrosine kinases, highlighting the role of aromatic substituents in targeting enzymatic pathways. The ethylbenzoyl group in the target compound may similarly modulate enzyme interactions .
  • Psychoactive Effects : BZP () acts as a stimulant, but the target compound’s acylated structure likely reduces central nervous system penetration, minimizing such effects .

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